![molecular formula C17H25ClN2OS2 B2366364 2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride CAS No. 2034293-83-7](/img/structure/B2366364.png)
2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride is a synthetic compound often explored for its potential therapeutic properties. Its unique structure, combining features of cyclopentyl, thienopyridin, and azetidinone moieties, contributes to its distinctive chemical behavior and biological interactions.
科学的研究の応用
2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride is valuable in:
Chemistry: As a model compound for studying complex reaction mechanisms.
Biology: Investigating its interaction with biological macromolecules.
Medicine: Potential use in developing therapeutic agents targeting specific pathways.
Industry: As an intermediate in the synthesis of more complex pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the azetidinone core, often through a cyclization reaction. The thienopyridin group can be introduced via palladium-catalyzed cross-coupling reactions. Finally, the cyclopentylthio group is attached through nucleophilic substitution reactions, forming the complete compound which is then purified and converted to its hydrochloride salt.
Industrial Production Methods
Scaling the production to an industrial level requires optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to ensure consistency and efficiency in large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the thienopyridin moiety, potentially forming sulfoxides or sulfones.
Reduction: Reduction at the azetidinone or thienopyridin structures can lead to the formation of more saturated analogs.
Substitution: The cyclopentylthio group can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Reagents like palladium catalysts, oxidizing agents like m-chloroperbenzoic acid (m-CPBA), and reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents to achieve desired products.
Major Products
The reactions typically yield oxidized or reduced derivatives, substitution products with varying substituents, and other structurally related compounds that may exhibit different biological properties.
作用機序
The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors, modulating their activity. Its azetidinone and thienopyridin components may interact with active sites, influencing the catalytic process and altering biological responses.
類似化合物との比較
Compared to similar compounds like 2-(cyclopentylthio)-1-(3-pyridinyl)azetidin-1-yl)ethanone, 2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride stands out due to the unique reactivity of its thienopyridin group. This distinction can result in different pharmacokinetics and pharmacodynamics, making it a unique candidate for further research.
Similar compounds include:
2-(cyclopentylthio)-1-(3-pyridinyl)azetidin-1-yl)ethanone
2-(cyclopentylthio)-1-(3-(6,7-dihydroindol-5(4H)-yl)azetidin-1-yl)ethanone
So there you have it, a detailed dive into the world of this compound. Any particular aspect pique your interest?
特性
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS2.ClH/c20-17(12-22-15-3-1-2-4-15)19-10-14(11-19)18-7-5-16-13(9-18)6-8-21-16;/h6,8,14-15H,1-5,7,9-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REINAQMCSNENBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3CCC4=C(C3)C=CS4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366284.png)
![8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2366288.png)
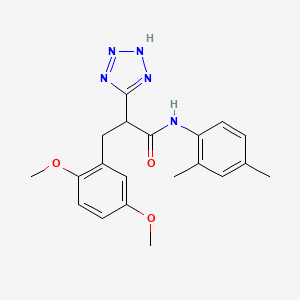
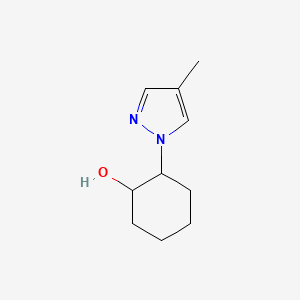
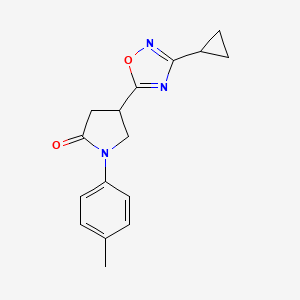
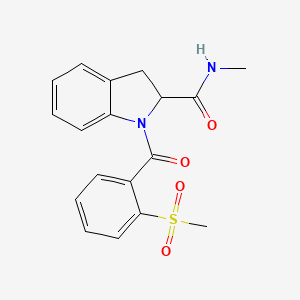
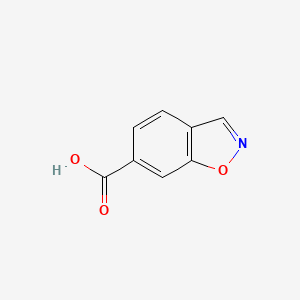
![{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate](/img/structure/B2366295.png)
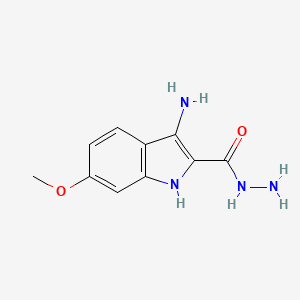
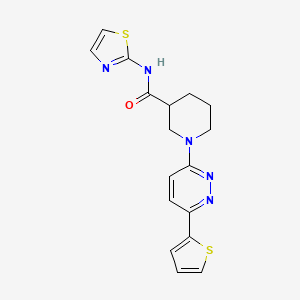
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid](/img/structure/B2366300.png)
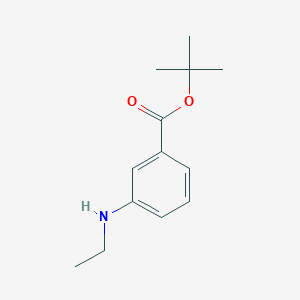
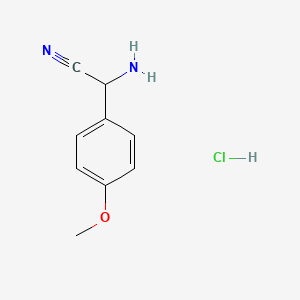
![2-(3-fluoro-4-methoxybenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2366303.png)
